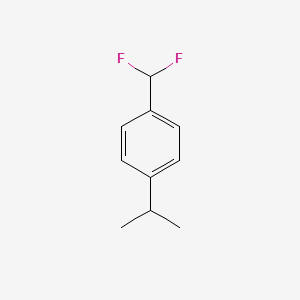
1-(Difluoromethyl)-4-isopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-4-isopropylbenzene is an organic compound characterized by the presence of a difluoromethyl group and an isopropyl group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as bromodifluoromethane (BrCF2H) or chlorodifluoromethane (ClCF2H) under specific reaction conditions . The reaction often requires the presence of a base and a catalyst to facilitate the formation of the difluoromethyl group on the benzene ring .
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-4-isopropylbenzene may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Difluoromethyl)-4-isopropylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products:
Oxidation: Difluoromethyl-substituted benzoic acids or ketones.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(Difluoromethyl)-4-isopropylbenzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-4-isopropylbenzene involves its interaction with molecular targets through its difluoromethyl and isopropyl groups. These interactions can influence various biochemical pathways and processes. For example, the difluoromethyl group can act as a hydrogen bond donor, affecting the compound’s binding affinity to enzymes or receptors . The isopropyl group can contribute to the compound’s hydrophobic interactions with target molecules .
Comparaison Avec Des Composés Similaires
1-(Trifluoromethyl)-4-isopropylbenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-4-methylbenzene: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness: 1-(Difluoromethyl)-4-isopropylbenzene is unique due to the specific combination of the difluoromethyl and isopropyl groups, which impart distinct chemical and physical properties. The difluoromethyl group provides unique reactivity and hydrogen bonding capabilities, while the isopropyl group enhances hydrophobic interactions .
Propriétés
Formule moléculaire |
C10H12F2 |
|---|---|
Poids moléculaire |
170.20 g/mol |
Nom IUPAC |
1-(difluoromethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12F2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7,10H,1-2H3 |
Clé InChI |
CYUKWARFNITHTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


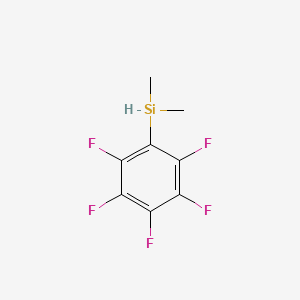
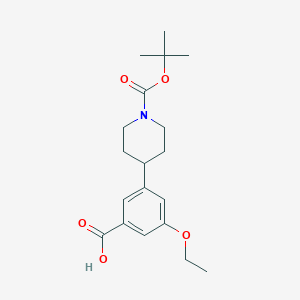
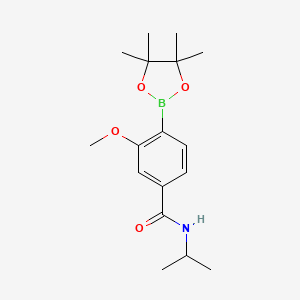
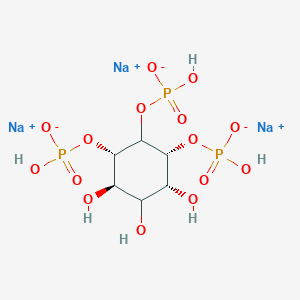
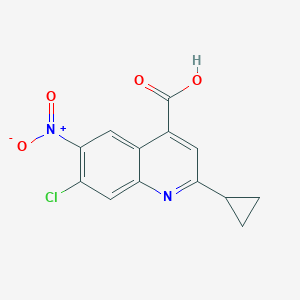
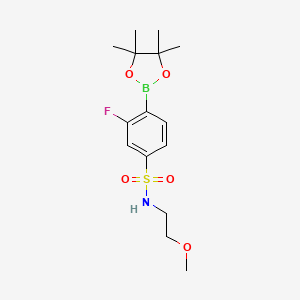
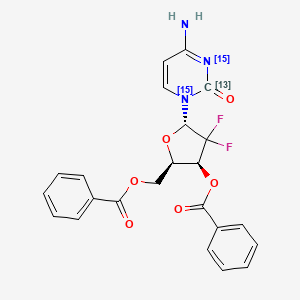
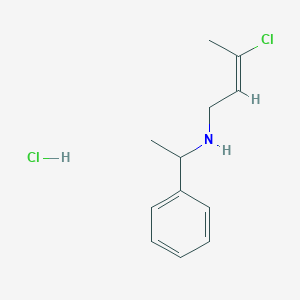
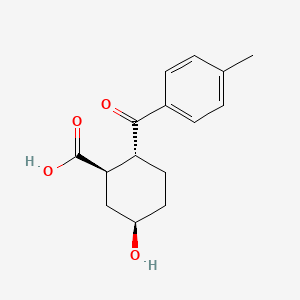
![5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13720892.png)
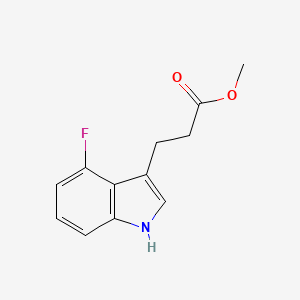
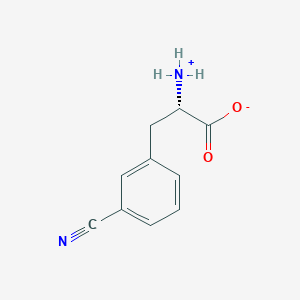
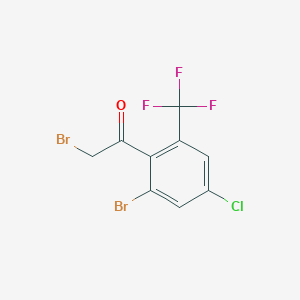
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720907.png)
